molecular formula C10H11NO B1601849 2-ethyl-1H-indol-4-ol CAS No. 39843-70-4

2-ethyl-1H-indol-4-ol

Cat. No.: B1601849
CAS No.: 39843-70-4
M. Wt: 161.2 g/mol
InChI Key: YLPQXAKDMDRDIG-UHFFFAOYSA-N
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Description

2-ethyl-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-indol-4-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazines and ketones under acidic conditions . Another method includes the Bartoli reaction, which involves the reaction of nitroarenes with vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-indol-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethyl-1H-indol-4-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-1H-indol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Ethyl-1H-indol-4-ol (CAS No. 39843-70-4) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its indole structure with an ethyl group at the 2-position and a hydroxyl group at the 4-position. This substitution pattern significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Melting Point Not readily available
Solubility Soluble in organic solvents

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

1. Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study reported an IC50 value in the micromolar range against breast cancer cells, suggesting its potential as a chemotherapeutic agent .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

3. Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity: The hydroxyl group in the compound is believed to contribute to its antioxidant properties, neutralizing free radicals and reducing oxidative stress.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and survival pathways, although specific targets remain to be fully elucidated.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Study: A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.
  • Neuroprotection in Animal Models: In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, supporting its potential use in treating neurodegenerative diseases .

Properties

IUPAC Name

2-ethyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-6-8-9(11-7)4-3-5-10(8)12/h3-6,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPQXAKDMDRDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572925
Record name 2-Ethyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39843-70-4
Record name 2-Ethyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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